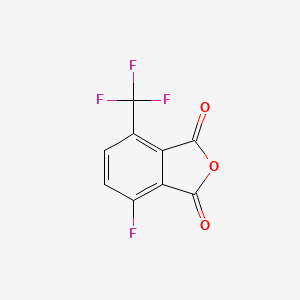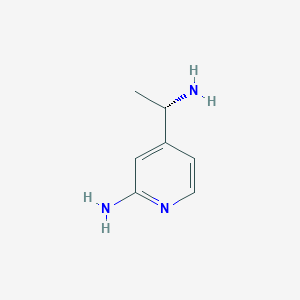
(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dihydroxypropyl group, a methyl group, and a tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dihydroxypropyl and methyl groups, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining high purity and consistency.
化学反应分析
Types of Reactions
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonitrile group can produce primary amines.
科学研究应用
Chemistry
In chemistry, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes that require precise control over molecular structure.
作用机制
The mechanism of action of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
®-2,3-Dihydroxypropyl stearate: This compound shares the dihydroxypropyl group but differs in the rest of its structure.
Histodenz™: A compound with similar dihydroxypropyl groups used in density gradient media.
Uniqueness
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O4/c1-11-8(15)6(2-10)3-12(9(11)16)4-7(14)5-13/h3,7,13-14H,4-5H2,1H3/t7-/m1/s1 |
InChI 键 |
XKDHKDKENLDHMD-SSDOTTSWSA-N |
手性 SMILES |
CN1C(=O)C(=CN(C1=O)C[C@H](CO)O)C#N |
规范 SMILES |
CN1C(=O)C(=CN(C1=O)CC(CO)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



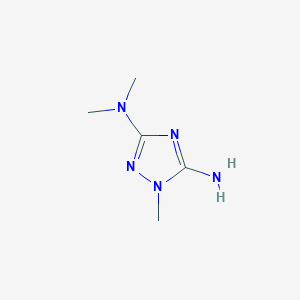

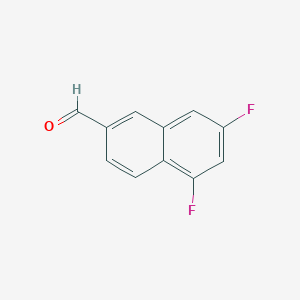


![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
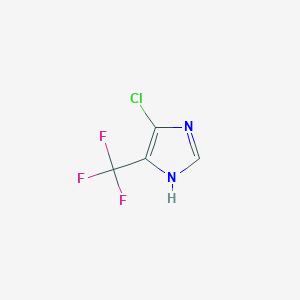
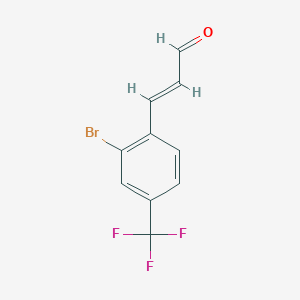
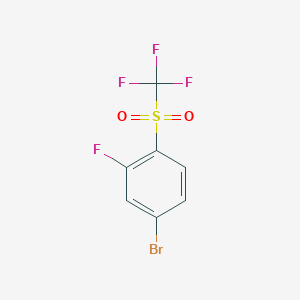
![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

